SLC-(+)-Biotin
Overview
Description
SLC-(+)-Biotin is a useful research compound. Its molecular formula is C21H37N3O4S and its molecular weight is 427.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .
Mode of Action
This compound interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between this compound and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .
Biochemical Pathways
The action of this compound on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of this compound with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of this compound with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of this compound are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, this compound could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by this compound and the substrates they transport .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of this compound with the SLC transporters and thereby affect its action .
Properties
IUPAC Name |
11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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